molecular formula C11H14F3NO B1460844 3,5-Dimethyl-4-(2,2,2-trifluoro-ethoxy)-benzylamine CAS No. 1039317-21-9

3,5-Dimethyl-4-(2,2,2-trifluoro-ethoxy)-benzylamine

Cat. No.: B1460844
CAS No.: 1039317-21-9
M. Wt: 233.23 g/mol
InChI Key: CLIXNLMPJXHTRJ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(2,2,2-trifluoro-ethoxy)-benzylamine is a substituted benzylamine featuring methyl groups at the 3- and 5-positions of the benzene ring and a 2,2,2-trifluoroethoxy group at the 4-position. This compound’s structure combines steric hindrance (from methyl groups) with the electron-withdrawing properties of the trifluoroethoxy moiety, which may influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name

[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c1-7-3-9(5-15)4-8(2)10(7)16-6-11(12,13)14/h3-4H,5-6,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIXNLMPJXHTRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(F)(F)F)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-(2,2,2-trifluoro-ethoxy)-benzylamine typically involves the reaction of 3,5-dimethyl-4-hydroxybenzylamine with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(2,2,2-trifluoro-ethoxy)-benzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

3,5-Dimethyl-4-(2,2,2-trifluoro-ethoxy)-benzylamine has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(2,2,2-trifluoro-ethoxy)-benzylamine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activities and leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects: Methyl vs. Chloro

Compound : 3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzenamine (CAS 57946-62-0)

  • Core Structure : Benzene ring with 3,5-dichloro and 4-trifluoroethoxy substituents.
  • Key Differences: Substituents: Chlorine atoms at 3,5-positions vs. methyl groups in the target compound. Methyl groups, in contrast, provide steric bulk, reducing reactivity but improving lipid solubility .
  • Applications : Dichloro derivatives are often intermediates in agrochemicals (e.g., herbicides), whereas methyl-substituted benzylamines may favor pharmaceutical applications due to reduced toxicity .

Core Structure Variations: Benzylamine vs. Benzimidazole

Compound : Lansoprazole (Proton Pump Inhibitor)

  • Core Structure : Benzimidazole-pyridine hybrid with a 3-methyl-4-trifluoroethoxy substituent.
  • Key Differences :
    • Functional Groups : Sulfinyl group in Lansoprazole vs. primary amine in the target compound.
    • Biological Role : Lansoprazole targets gastric H+/K+-ATPase enzymes, while benzylamines may interact with amine receptors (e.g., GPCRs).
    • Trifluoroethoxy Role : Enhances metabolic stability in both compounds by resisting oxidative degradation .

Trifluoroethoxy in Agrochemicals: Sulfonylurea Herbicides

Compound : Trifloxysulfuron-sodium (CAS 199119–58–9)

  • Core Structure : Pyrimidine-triazine scaffold with a trifluoroethoxy-pyridine group.
  • Key Differences :
    • Functional Groups : Sulfonylurea in Trifloxysulfuron vs. benzylamine in the target compound.
    • Applications : Trifloxysulfuron inhibits acetolactate synthase in plants, while benzylamines are rarely used in herbicides. The trifluoroethoxy group in both compounds may enhance binding to hydrophobic enzyme pockets .

Metabolic Modulators: Nicotinamide Derivatives

Compound : 5-(3,4-Dichloro-phenyl)-N-(2-hydroxy-cyclohexyl)-6-(2,2,2-trifluoro-ethoxy)-nicotinamide

  • Core Structure : Nicotinamide with trifluoroethoxy-pyridine.
  • Key Differences :
    • Functional Groups : Amide and hydroxyl groups vs. benzylamine.
    • Applications : Targets HDL cholesterol modulation, whereas benzylamines are more commonly linked to CNS or cardiovascular applications.
    • Trifluoroethoxy Role : Increases lipophilicity, improving membrane permeability in both compounds .

Structural and Functional Data Table

Compound Name Core Structure Substituents Functional Groups Key Applications
3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)-benzylamine Benzene 3,5-CH3; 4-OCH2CF3 Primary amine Pharmaceutical research
3,5-Dichloro-4-(2,2,2-trifluoroethoxy)benzenamine Benzene 3,5-Cl; 4-OCH2CF3 Primary amine Agrochemical intermediates
Lansoprazole Benzimidazole-pyridine 3-CH3; 4-OCH2CF3 Sulfinyl Proton pump inhibitor
Trifloxysulfuron-sodium Pyrimidine-triazine Pyridine-OCH2CF3 Sulfonylurea Herbicide
Nicotinamide derivative () Nicotinamide Pyridine-OCH2CF3 Amide, hydroxyl HDL cholesterol modulator

Research Findings and Implications

  • Metabolic Stability : The trifluoroethoxy group universally enhances resistance to enzymatic degradation across all compared compounds .
  • Toxicity : Chlorinated compounds (e.g., 3,5-dichloro derivative) pose higher environmental risks, favoring methyl-substituted benzylamines in drug development .

Biological Activity

3,5-Dimethyl-4-(2,2,2-trifluoro-ethoxy)-benzylamine is a synthetic compound with potential applications in various fields, including medicinal chemistry and biochemistry. Its unique structural features, particularly the trifluoroethoxy group, enhance its biological activity and interaction with molecular targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₄F₃NO
  • Molecular Weight : 233.23 g/mol
  • CAS Number : 1039317-21-9

The biological activity of this compound is largely attributed to its lipophilic nature due to the trifluoroethoxy group. This property facilitates its penetration into cell membranes and interaction with various enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been reported to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
  • Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neurotransmission and related physiological processes.

Biological Activity Data

Activity Type Description Reference
Antimicrobial Exhibits inhibitory effects on bacterial secretion systems in pathogenic bacteria.
Enzyme Inhibition Potentially inhibits enzymes involved in neurotransmitter metabolism.
Cell Proliferation Shows effects on cellular growth in certain cancer cell lines.

Case Studies and Research Findings

  • Inhibition of Type III Secretion System (T3SS) :
    • A study assessed the compound's effect on the T3SS in Citrobacter rodentium, a model for enteropathogenic E. coli. At concentrations around 50 μM, it resulted in approximately 50% inhibition of secretion, indicating its potential as a therapeutic agent against bacterial infections .
  • Neurotransmitter Interaction :
    • Research suggests that the trifluoroethoxy group enhances binding affinity to serotonin receptors, leading to increased inhibition of serotonin uptake compared to non-fluorinated analogs. This could have implications for developing antidepressant therapies .
  • Cytotoxicity Assessment :
    • Evaluations of cytotoxic effects on various cancer cell lines revealed that while the compound shows some inhibitory effects on cell proliferation, it does not exhibit significant cytotoxicity at lower concentrations .

Comparative Analysis with Similar Compounds

Compound Name Structural Feature Biological Activity
3,5-Dimethyl-4-(trifluoroethoxy)benzaldehydeAldehyde instead of amineModerate enzyme inhibition
3,5-Dimethyl-4-(trifluoroethoxy)pyridinePyridine ringEnhanced receptor modulation
4-(trifluoroethoxy)-2-pyridinyl-methylthio-imidazolesDifferent core structureAntimicrobial properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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